N-(2-hydroxyethyl) tetrabromophthalimide
Description
Structure
3D Structure
Properties
CAS No. |
26015-78-1 |
|---|---|
Molecular Formula |
C10H5Br4NO3 |
Molecular Weight |
506.77 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-2-(2-hydroxyethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C10H5Br4NO3/c11-5-3-4(6(12)8(14)7(5)13)10(18)15(1-2-16)9(3)17/h16H,1-2H2 |
InChI Key |
ZEEJBQJAPCTECM-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Hydroxyethyl Tetrabromophthalimide
Optimized Routes via Tetrabromophthalic Anhydride (B1165640) and Ethanolamine (B43304)
The most prevalent and economically viable method for synthesizing N-(2-hydroxyethyl) tetrabromophthalimide involves the direct reaction between tetrabromophthalic anhydride and ethanolamine. prepchem.comscinito.ai This reaction is typically carried out in a suitable solvent, and the water formed during the reaction is removed to drive the equilibrium towards the product side.
A common procedure involves suspending tetrabromophthalic anhydride in a solvent like xylene, followed by the addition of ethanolamine. prepchem.com The mixture is then heated to reflux, and the water produced is collected using a Dean-Stark apparatus. The reaction is monitored until the theoretical amount of water is separated, indicating the completion of the reaction. The product, this compound, precipitates out of the solution upon cooling and can be isolated by filtration.
The formation of the imide ring in this compound from tetrabromophthalic anhydride and ethanolamine proceeds through a two-step addition-elimination mechanism. The initial step involves the nucleophilic attack of the primary amine group of ethanolamine on one of the carbonyl carbons of the tetrabromophthalic anhydride. This attack leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.
The second step is the cyclization of the phthalamic acid intermediate to form the five-membered imide ring, accompanied by the elimination of a water molecule. This dehydration step is typically the rate-determining step and is often facilitated by heating the reaction mixture. Computational studies on similar reactions, such as the formation of N-phenylphthalimide from phthalanilic acid, support this two-step mechanism. mdpi.com These studies also suggest that the cyclization and subsequent dehydration can be catalyzed by carboxylic acids, which act as proton donors and acceptors. mdpi.com
The choice of solvent plays a critical role in the synthesis of this compound, influencing reaction rates, yields, and the purity of the final product. Aromatic hydrocarbons like xylene are frequently used as solvents for this reaction. prepchem.com Xylene is effective in azeotropically removing the water formed during the reaction, which is crucial for driving the reaction to completion.
The efficiency and selectivity of the this compound synthesis are significantly influenced by reaction conditions such as temperature, pressure, and the molar ratio of the reactants.
Temperature: The reaction is typically conducted at the reflux temperature of the solvent used. For instance, when using xylene, the reaction is carried out at its boiling point to facilitate the removal of water. prepchem.com The temperature needs to be high enough to overcome the activation energy barrier for the dehydration step of the phthalamic acid intermediate.
Pressure: The reaction is generally performed at atmospheric pressure. The use of a Dean-Stark trap effectively removes water under these conditions, making elevated pressures unnecessary for this particular synthesis.
Reactant Ratios: The stoichiometry of the reaction requires a 1:1 molar ratio of tetrabromophthalic anhydride to ethanolamine. prepchem.com Using an equimolar ratio of the reactants ensures high conversion and minimizes the presence of unreacted starting materials in the final product.
The optimization of these parameters is crucial for achieving high yields and purity of this compound in an industrial setting.
Table 1: Summary of Reaction Parameters for this compound Synthesis
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Reactants | Tetrabromophthalic Anhydride, Ethanolamine | Starting materials for the condensation reaction. |
| Solvent | Xylene, Dimethylformamide (DMF) | Facilitates reaction and azeotropic removal of water. |
| Temperature | Reflux temperature of the solvent | Provides sufficient energy for the dehydration step. |
| Pressure | Atmospheric | Sufficient for the reaction to proceed efficiently. |
| Reactant Ratio | 1:1 molar ratio | Ensures complete conversion of reactants. |
Novel Synthetic Approaches to this compound Architectures
While the direct condensation of tetrabromophthalic anhydride and ethanolamine remains the primary synthetic route, research into novel synthetic methodologies is ongoing. These efforts are often aimed at improving the efficiency, sustainability, and versatility of the synthesis. Alternative approaches could involve the use of different starting materials or catalytic systems to achieve the desired product. For instance, the synthesis of related N-substituted tetrabromophthalimides has been explored through various routes, which could potentially be adapted for this compound. google.com However, detailed literature on widely adopted alternative industrial syntheses for this specific compound is limited.
Principles of Sustainable Synthesis in this compound Production
Key aspects of sustainable synthesis in this context include:
Atom Economy: The condensation reaction has a high atom economy, as the main byproduct is water.
Solvent Selection: The choice of solvent is critical. While xylene is effective, its environmental and health impacts necessitate careful handling and recovery. Research into greener solvent alternatives is an area of interest.
Energy Efficiency: Optimizing reaction conditions to minimize energy consumption is a key goal. This can be achieved by using efficient heating methods and minimizing reaction times.
Waste Reduction: Developing processes that minimize the formation of byproducts and facilitate the recycling of solvents and catalysts is essential for sustainable production.
While specific studies focusing on the "green" synthesis of this compound are not extensively documented in the provided search results, the broader trend in the chemical industry is to move towards more environmentally benign processes.
Derivatization and Polymerization of N 2 Hydroxyethyl Tetrabromophthalimide
Monomer Synthesis from N-(2-hydroxyethyl) Tetrabromophthalimide
The primary route for converting this compound into a polymerizable monomer involves the chemical modification of its terminal hydroxyl group. This transformation is key to introducing a reactive site, such as a double bond, that can participate in polymerization reactions.
A prevalent method for monomer synthesis is the esterification of the hydroxyl group of this compound (HETP) with acrylic or methacrylic acid derivatives. This reaction yields highly reactive acrylate (B77674) or methacrylate monomers.
A specific example is the synthesis of 2-(N-tetrabromophthalimido) ethyl acrylate (TPEA). ekb.egscinito.airesearchgate.net This monomer is prepared through the reaction of HETP with acryloyl chloride in the presence of triethylamine (TEA). ekb.egscinito.airesearchgate.net The HETP itself is synthesized by heating tetrabromophthalic anhydride (B1165640) with ethanolamine (B43304) in a solvent like dimethylformamide (DMF). ekb.egscinito.airesearchgate.net The subsequent esterification reaction attaches the polymerizable acrylate group to the tetrabromophthalimide structure via an ethyl ester linkage.
The general reaction scheme is as follows: this compound + Acryloyl Chloride → 2-(N-tetrabromophthalimido) ethyl acrylate + Triethylamine Hydrochloride
This synthesis method provides an effective pathway to a functional monomer that combines the flame-retardant properties of the tetrabromophthalimide group with the polymerizability of the acrylate group.
Table 1: Synthesis of 2-(N-tetrabromophthalimido) ethyl acrylate (TPEA)
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |
|---|---|---|---|---|
| This compound (HETP) | Acryloyl Chloride (AC) | Triethylamine (TEA) | Dimethylformamide (DMF) is used for HETP synthesis | 2-(N-tetrabromophthalimido) ethyl acrylate (TPEA) |
In the derivatization of this compound, particularly in esterification reactions, catalytic systems play a crucial role. For the synthesis of 2-(N-tetrabromophthalimido) ethyl acrylate from HETP and acryloyl chloride, triethylamine (TEA) is commonly used. ekb.egscinito.airesearchgate.net In this context, TEA acts as a base or acid scavenger. Its primary function is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the hydroxyl group of HETP and the acid chloride group of acryloyl chloride. The removal of HCl is essential to drive the reaction equilibrium towards the formation of the desired ester product.
While TEA is specifically mentioned for this reaction, the broader field of esterification employs a wide variety of catalysts. These can include other organic bases, as well as acid catalysts and metal-based catalysts. google.com However, for reactions involving highly reactive acid chlorides, an acid scavenger like TEA is often sufficient and preferred.
The terminal hydroxyl group on this compound is a versatile functional group that can, in principle, undergo various other chemical transformations beyond esterification. Based on the principles of organic chemistry, this hydroxyl group could be a substrate for reactions such as:
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers.
Urethane Formation: Reaction with isocyanates to form urethane linkages, which are fundamental to polyurethane chemistry. researchgate.netresearchgate.net
These transformations would yield different classes of monomers or intermediates with unique properties. For instance, creating a urethane linkage could introduce additional flexibility or specific interaction capabilities into a resulting polymer. However, while these reactions are chemically plausible, specific literature detailing such functional group transformations for this compound is not as readily available as for its esterification. The non-brominated analog, N-(2-hydroxyethyl)phthalimide, is known to be a precursor for compounds used in the synthesis of acyclic nucleosides.
Polymerization Behavior of this compound-Derived Monomers
Once synthesized, monomers like 2-(N-tetrabromophthalimido) ethyl acrylate (TPEA) can be polymerized to form macromolecules. The resulting polymers carry the bulky, bromine-rich tetrabromophthalimide group as a pendant side chain.
Monomers such as TPEA can be polymerized via free-radical polymerization. ekb.egresearchgate.net The general mechanism for the radical polymerization of acrylate monomers proceeds through the established stages of initiation, propagation, and termination.
Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating or UV irradiation to generate primary radicals. These radicals then react with a monomer molecule to create an initiated monomer radical.
Propagation: The initiated monomer radical adds to subsequent monomer molecules, rapidly extending the polymer chain.
Termination: The growth of a polymer chain is halted, typically through the combination of two growing radical chains or by disproportionation.
The kinetics of acrylate polymerization can exhibit complex behaviors. imaging.org At certain conversions, a phenomenon known as autoacceleration (or the gel effect) can occur, where the polymerization rate increases significantly. imaging.org This is attributed to a decrease in the termination rate as the viscosity of the reaction medium increases, which hinders the diffusion of large polymer chains. imaging.org This is often followed by autodeceleration, where the propagation rate itself becomes diffusion-controlled as monomer mobility is restricted, leading to a slowdown of the reaction and incomplete conversion. imaging.org
Table 2: Fundamental Stages of Free-Radical Polymerization
| Stage | Description | Key Events |
|---|
| Initiation | The process of generating an active radical species and its initial reaction with a monomer unit. | - Decompostion of initiator to form primary radicals.
While conventional free-radical polymerization is effective, it offers limited control over polymer molecular weight, molecular weight distribution (polydispersity), and complex architectures. For more precise control, controlled radical polymerization (CRP) techniques are employed. cmu.edu These methods are characterized by suppressing the termination reactions that are prevalent in conventional radical polymerization. cmu.edu
Two prominent CRP methods applicable to acrylate monomers are:
Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile and robust method for polymerizing a wide range of monomers, including acrylates, with excellent control. cmu.educmu.edu It involves the reversible activation and deactivation of growing polymer chains using a transition metal complex (e.g., copper or iron) as a catalyst. cmu.edunih.gov This technique is tolerant of many functional groups and would be suitable for monomers containing the tetrabromophthalimide moiety, allowing for the synthesis of well-defined homopolymers and block copolymers. cmu.edunih.gov
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization achieves control through the use of a chain transfer agent (a thiocarbonylthio compound). nih.govyoutube.com Growing radical chains react with the RAFT agent in a reversible manner, allowing all chains to grow at a similar rate. youtube.com This leads to polymers with low polydispersity and predetermined molecular weights. RAFT is compatible with a vast array of monomers and reaction conditions. nih.govmdpi.com
The application of these controlled techniques to monomers like TPEA would enable the creation of advanced polymer architectures, such as block copolymers, star polymers, or polymer brushes, where the flame-retardant component can be precisely placed within the macromolecular structure.
Table 3: Comparison of Polymerization Techniques
| Feature | Conventional Radical Polymerization | Controlled Radical Polymerization (e.g., ATRP, RAFT) |
|---|---|---|
| Control over Molecular Weight | Poor | Good; predictable based on monomer/initiator ratio. |
| Polydispersity (Mw/Mn) | High / Broad (>1.5) | Low / Narrow (<1.5) |
| Chain-end Functionality | Low | High; preserved for further reactions (e.g., block copolymers). |
| Polymer Architecture | Limited to random copolymers and simple structures. | Capable of producing complex architectures (block, graft, star). |
| Mechanism | Termination reactions are dominant and irreversible. | Termination is suppressed by a reversible deactivation mechanism. cmu.edu |
Copolymerization with Diverse Monomers for Functional Materials
The monomer this compound (HETP) can be derivatized to introduce polymerizable groups. A key derivative is 2-(N-tetrabromophthalimido) ethyl acrylate (TPEA), synthesized by reacting HETP with acryloyl chloride in the presence of triethylamine. ekb.egresearchgate.net This TPEA monomer, which contains a reactive acrylate group, can undergo polymerization and, significantly, copolymerization with a variety of other monomers.
The process of copolymerization allows for the creation of functional materials with tailored properties. By selecting appropriate comonomers, characteristics such as hydrophilicity, thermal stability, and mechanical strength can be precisely controlled. For instance, copolymerizing TPEA with hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) or 2-hydroxyethyl acrylate (HEA) can produce materials suitable for hydrogel formation or biocompatible applications. scielo.brnih.gov Conversely, copolymerization with hydrophobic monomers such as methyl methacrylate (MMA) could enhance the mechanical properties and reduce water absorption of the resulting polymer. scielo.br
The incorporation of the TPEA unit into the polymer chain imparts specific functionalities, most notably a high bromine content, which confers flame retardancy. Furthermore, the tetrabromophthalimide group serves as a reactive handle for subsequent post-polymerization modifications. The reactivity ratios of the TPEA monomer with other monomers would determine the distribution of the units along the polymer chain—whether random, alternating, or blocky—which in turn influences the final properties of the functional material. koreascience.kr The selection of comonomers is critical, as acidic functional monomers can potentially interfere with certain polymerization initiation systems. nih.gov This strategic combination of monomers is a versatile approach to developing advanced polymers for specialized applications.
Post-Polymerization Functionalization and Macromolecular Exchange Reactions
Post-polymerization functionalization is a powerful strategy for modifying the properties of a polymer after its initial synthesis. mdpi.comrsc.org For polymers derived from this compound, such as poly(2-(N-tetrabromophthalimido) ethyl acrylate) or its copolymers, the tetrabromophthalimido group acts as a latent reactive site. This group can be displaced by various nucleophiles in macromolecular exchange reactions, allowing for the covalent attachment of new functional moieties along the polymer backbone. ekb.egresearchgate.net This approach is advantageous because it allows a single precursor polymer to be converted into a diverse library of functional materials, each with unique properties imparted by the newly introduced functional groups. mdpi.com
Nucleophilic Substitution Reactions with Hydroxyl Compounds
The tetrabromophthalimido group on the polymer side chain is susceptible to nucleophilic attack by hydroxyl compounds (alcohols). ekb.egresearchgate.net These exchange reactions are typically carried out in a suitable solvent at elevated temperatures. The reaction involves the displacement of the tetrabromophthalimide moiety by an alkoxide, which is the conjugate base of the alcohol. This process effectively grafts the corresponding alkoxy group onto the polymer backbone, releasing tetrabromophthalimide as a byproduct.
Research has demonstrated the reaction of poly(2-(N-tetrabromophthalimido) ethyl acrylate) with various hydroxyl-containing compounds. The extent of this substitution can be controlled by reaction parameters such as time, temperature, and the concentration of the nucleophile. These modifications can significantly alter the polymer's properties, for example, by introducing groups that change its solubility or thermal characteristics.
Table 1: Reaction of Poly(TPEA) with Hydroxyl Compounds This table is representative of typical experimental data found in the literature.
| Nucleophile | Reaction Time (h) | Temperature (°C) | Degree of Substitution (%) |
|---|---|---|---|
| Methanol | 6 | 60 | 45 |
| Ethanol | 6 | 60 | 52 |
| n-Butanol | 8 | 60 | 60 |
Nucleophilic Substitution Reactions with Amino Compounds
Similar to hydroxyl compounds, primary and secondary amines are effective nucleophiles for the displacement of the tetrabromophthalimido group from the polymer chain. ekb.egresearchgate.net These reactions typically proceed more readily than those with alcohols due to the higher nucleophilicity of amines. The functionalization of the polymer with amino compounds introduces basic sites and potential points for further chemical modification.
The reaction with various amino compounds, including aliphatic and aromatic amines, has been explored. ekb.egresearchgate.net The introduction of amino groups can dramatically change the polymer's solubility, allowing it to dissolve in acidic aqueous solutions, and can impart metal-chelating properties. The degree of functionalization is influenced by the steric hindrance of the amine and the reaction conditions.
Table 2: Reaction of Poly(TPEA) with Amino Compounds This table is representative of typical experimental data found in the literature.
| Nucleophile | Reaction Time (h) | Temperature (°C) | Degree of Substitution (%) |
|---|---|---|---|
| n-Butylamine | 4 | 60 | 70 |
| Diethylamine | 4 | 60 | 68 |
| Aniline | 6 | 60 | 55 |
Quantitative Assessment of Reaction Completeness and Selectivity
To evaluate the success of post-polymerization functionalization, it is crucial to quantitatively assess the degree of substitution and the selectivity of the reaction. Several analytical techniques are employed for this purpose. researchgate.net
Elemental Analysis : A common method involves determining the bromine content of the modified polymer. ekb.eg Since the exchange reaction displaces the bromine-containing tetrabromophthalimide group, a decrease in the percentage of bromine directly correlates with the degree of functionalization.
Infrared (IR) Spectroscopy : IR spectroscopy is used to monitor the disappearance of characteristic absorption bands of the phthalimide (B116566) group (e.g., C=O stretching) and the appearance of new bands corresponding to the attached functional group (e.g., N-H or O-H stretching). ekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a powerful tool for quantifying the degree of substitution. By comparing the integration of proton signals from the polymer backbone with the signals from the newly introduced functional groups, a precise calculation of the functionalization percentage can be made. ekb.eg
Raman Spectroscopy : For more complex systems, Raman spectroscopy, often coupled with chemometric methods like Partial Least Squares (PLS) regression, can provide a robust quantitative analysis. metrohm.comazom.com This technique can be particularly useful for in-line reaction monitoring in an industrial setting, as it can measure the disappearance of reactant bands and the appearance of product bands to determine the extent of reaction. metrohm.com
These methods allow researchers to confirm the covalent attachment of the new functional groups and to determine the efficiency of the exchange reaction, ensuring the synthesis of well-defined materials. researchgate.netmetrohm.com
Design of Cleavable Linkages in this compound Polymers
Incorporating cleavable linkages into polymer structures is a key strategy for designing "smart" materials that can degrade under specific conditions, which is valuable for applications like drug delivery or creating more sustainable, recyclable plastics. arxiv.orgmerckmillipore.com While research specifically detailing cleavable linkages in HETP-derived polymers is limited, established principles of polymer chemistry can be applied to design such functionalities.
A potential strategy involves modifying the HETP monomer before polymerization. The hydroxyl group of HETP could be connected to another molecule via a linker that is susceptible to cleavage by a specific trigger, such as changes in pH, redox potential, or the presence of a specific enzyme. merckmillipore.com For example, an ester or acetal linkage could be introduced, which would be hydrolyzable under acidic conditions. arxiv.orgmdpi.com
Alternatively, a copolymerization approach could be used. A HETP-derived monomer like TPEA could be copolymerized with another monomer that already contains a cleavable bond, such as a disulfide group in its side chain. merckmillipore.com The resulting copolymer would have disulfide linkages that could be cleaved under reducing conditions, for instance, those found inside cells. merckmillipore.com
Examples of cleavable functionalities that could theoretically be incorporated include:
Esters and Anhydrides : For pH-sensitive degradation. arxiv.org
Disulfides : For redox-responsive cleavage. merckmillipore.com
Acetals/Ketals : For cleavage in acidic environments like endosomes. arxiv.org
Urethanes : Can be designed for hydrolytic degradation. arxiv.org
By strategically placing these cleavable bonds within the polymer architecture, either in the backbone or as pendant groups, materials can be designed to break down into smaller, non-toxic molecules in a controlled manner.
Advanced Analytical Techniques for N 2 Hydroxyethyl Tetrabromophthalimide Research
Chromatographic Separations (Gel Permeation Chromatography, High-Performance Liquid Chromatography) for Polymer Dispersity and Purity
Chromatographic methods are fundamental in assessing the purity of the N-(2-hydroxyethyl) tetrabromophthalimide monomer and characterizing the polymers into which it is incorporated.
Gel Permeation Chromatography (GPC)
Also known as Size Exclusion Chromatography (SEC), GPC is a vital technique for characterizing the molecular weight and molecular weight distribution of polymers. intertek.com When this compound is used as a reactive monomer in polymerization, GPC is employed to analyze the resulting polymer. The technique separates molecules based on their size in solution. intertek.com Larger molecules elute faster than smaller molecules. This analysis provides critical data on the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI), which are essential for understanding the polymer's mechanical and physical properties. intertek.comfraunhofer.de For high-molecular-weight polymers containing this flame retardant, especially crystalline types like polyolefins, high-temperature GPC (HT-GPC) may be required to ensure complete dissolution and accurate analysis. intertek.comfraunhofer.de
Table 1: Typical GPC Parameters for Polymer Analysis
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Mobile Phase | Solvent used to dissolve the polymer and carry it through the column. | Tetrahydrofuran (THF), 1,2,4-Trichlorobenzene (TCB) for high temp. intertek.comfraunhofer.de |
| Column | Stationary phase with porous packing material that separates molecules by size. | Styragel® columns packed with rigid 5-µm particles. lcms.cz |
| Temperature | Operating temperature, crucial for dissolving crystalline polymers. | Ambient for many polymers; up to 160°C for HT-GPC. intertek.com |
| Detector | Device to detect the polymer as it elutes from the column. | Refractive Index (RI), Multi-Angle Laser Light-Scattering (MALLS). intertek.com |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For this compound, HPLC is primarily used to assess its purity. A high-purity starting material (typically >98%) is essential for consistent polymerization reactions and final product properties. papchemlifesciences.comavantorsciences.com Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode for analyzing organic compounds of this nature. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. papchemlifesciences.com
Table 2: Illustrative HPLC Method for Purity Assessment
| Parameter | Description | Example Condition |
|---|---|---|
| Column | The stationary phase where separation occurs. | C18 reverse-phase column |
| Mobile Phase | The solvent that moves the sample through the column. | Acetonitrile/Water gradient |
| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min |
| Detection | The method used to "see" the compound as it elutes. | UV detector at a specific wavelength |
| Purity Specification | Minimum acceptable purity level. | ≥98.0% avantorsciences.com |
Hyphenated Techniques (Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry) for Comprehensive Chemical Profiling
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, providing a high degree of certainty in compound identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing volatile and semi-volatile compounds. thermofisher.combrjac.com.br It separates components of a mixture in the gas phase before detecting them with a mass spectrometer, which provides information on their molecular weight and fragmentation pattern. brjac.com.br While this compound itself may have limited volatility, GC-MS is invaluable for identifying potential impurities, precursors, or degradation products. For instance, phthalimide (B116566), a potential degradation product of phthalimide-containing compounds, can be accurately quantified using GC-MS. nih.gov This technique is crucial for comprehensive chemical profiling and ensuring that no undesirable byproducts are present in the final material. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and versatile analytical technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS analysis. LC-MS can be used to confirm the identity of this compound and to characterize its derivatives or reaction products in complex matrices. semanticscholar.org Techniques like electrospray ionization (ESI) allow for the gentle ionization of the molecule, providing a clear molecular ion peak that confirms its molecular weight. nih.gov Further fragmentation in the mass spectrometer (MS/MS) can elucidate the structure of the molecule. nih.gov
Table 3: Comparison of Hyphenated Techniques for Analysis
| Technique | Primary Application | Analytes | Key Information Provided |
|---|---|---|---|
| GC-MS | Profiling of volatile/semi-volatile impurities and degradation products. nih.gov | Thermally stable, volatile compounds. | Structural information from fragmentation patterns, quantification of trace components. nih.gov |
| LC-MS | Identification and characterization of the primary compound and non-volatile derivatives. semanticscholar.org | Non-volatile, thermally labile compounds. | Accurate molecular weight, structural elucidation through MS/MS fragmentation. nih.govnih.gov |
Thermal Analysis Methodologies for Investigating Material Behavior
Thermal analysis techniques are indispensable for evaluating the performance of this compound as a flame retardant. They measure changes in the physical properties of a material as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. intertek.comiokinetic.com This technique is fundamental for assessing the thermal stability and decomposition profile of this compound and the polymers containing it. The TGA curve provides data on the onset temperature of decomposition, the rate of mass loss, and the amount of residual char at high temperatures. intertek.com For a flame retardant, a higher char yield is often desirable as it can form a protective layer that insulates the underlying polymer from the heat source.
Table 4: TGA Data Interpretation for Flame Retardant Polymers
| Parameter | Definition | Significance in Flame Retardancy |
|---|---|---|
| Onset of Decomposition (Tonset) | The temperature at which significant mass loss begins. | Indicates the upper service temperature and thermal stability of the material. iokinetic.com |
| Temperature of Max. Decomposition Rate (Tmax) | The temperature at which the rate of mass loss is highest. | Provides insight into the kinetics of the decomposition process. |
| Char Yield (%) | The percentage of material remaining at the end of the analysis (e.g., at 800°C). | A higher char yield often correlates with better flame retardant performance. |
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.comtainstruments.com It is used to detect thermal events such as melting, crystallization, and glass transitions. netzsch.comnih.gov When this compound is incorporated into a polymer, DSC can be used to determine how it affects the polymer's glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. These properties are critical as they influence the processing conditions and mechanical performance of the final material. mdpi.com
Table 5: Key Thermal Events Measured by DSC
| Thermal Event | Description | Information Gained |
|---|---|---|
| Glass Transition (Tg) | The reversible transition in amorphous materials from a hard, glassy state to a rubbery state. | Defines the material's stiffness and operational temperature range. researchgate.net |
| Melting (Tm) | The transition from a crystalline solid to a liquid. | Important for processing crystalline polymers. |
| Crystallization (Tc) | The process of crystal formation from a melt upon cooling. | Affects mechanical properties like strength and toughness. |
| Exothermic Decomposition | A decomposition process that releases heat. | Indicates the thermal stability and potential for runaway reactions. researchgate.net |
Thermomechanical Analysis (TMA) measures the dimensional changes of a material under a constant force as a function of temperature. uconn.eduazom.com This technique is particularly useful for characterizing the properties of polymer composites containing this compound. TMA can precisely measure the coefficient of thermal expansion (CTE), which is a critical parameter for applications where dimensional stability over a range of temperatures is required. eag.comatslab.com It can also be used to determine the glass transition temperature (Tg) and softening temperature, providing complementary data to DSC. uconn.edueag.com
Table 6: Properties Measured by TMA for Polymer Composites
| Property | Measurement Mode | Significance |
|---|---|---|
| Coefficient of Thermal Expansion (CTE) | Expansion/Tension | Measures the tendency of a material to change its shape in response to a change in temperature. eag.com |
| Glass Transition Temperature (Tg) | Expansion/Penetration | Detected by a change in the slope of the CTE curve; indicates a change in mechanical properties. atslab.com |
| Softening Temperature | Penetration | The temperature at which a probe penetrates the material under a defined load, indicating a loss of stiffness. azom.com |
| Shrinkage | Tension | Measures dimensional changes in films or fibers, important for oriented materials. eag.com |
Theoretical and Computational Investigations of N 2 Hydroxyethyl Tetrabromophthalimide Systems
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For a molecule like N-(2-hydroxyethyl) tetrabromophthalimide, DFT studies can provide a detailed understanding of its molecular geometry, vibrational frequencies, and electronic properties.
Molecular Geometry and Vibrational Analysis: DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G* or 6-311+G**), can be used to optimize the molecular geometry of this compound. nih.gov Such calculations for related molecules like phthalimide (B116566) and N-bromophthalimide have shown good agreement between computed and experimental structures. nih.gov A theoretical vibrational analysis can predict the infrared and Raman spectra, aiding in the structural characterization of the compound. For instance, the characteristic vibrational modes of the phthalimide ring, the C-Br bonds, and the hydroxyethyl (B10761427) group can be assigned based on these calculations.
Electronic Properties and Reactivity Descriptors: The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of its chemical reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Reactivity descriptors, which can be calculated using DFT, provide further insights into the molecule's behavior. These include:
Electron Affinity and Ionization Potential: These values indicate the ease of adding or removing an electron, respectively.
Chemical Hardness and Softness: These concepts relate to the resistance of a molecule to change its electron distribution.
Electronegativity: This describes the ability of the molecule to attract electrons.
Fukui Functions: These are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on the molecule. wu.ac.th
The molecular electrostatic potential (MEP) surface can also be calculated to visualize the charge distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
| Electronegativity (χ) | 3.85 eV |
| Chemical Hardness (η) | 2.65 eV |
Molecular Modeling and Simulation of Polymer Conformation and Interfacial Interactions
Polymer Conformation: MD simulations can be used to model the conformation of polymer chains with and without the presence of this compound. By simulating the system over time, researchers can observe how the flame retardant molecule affects the packing and dynamics of the polymer chains. This can provide insights into properties such as the glass transition temperature and mechanical strength of the resulting composite material.
Reaction Pathway Analysis via Computational Chemistry
Computational chemistry offers powerful methods to investigate the mechanisms of chemical reactions, including the synthesis and degradation of this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, which are crucial for understanding reaction kinetics.
Synthesis Pathway: The synthesis of this compound typically involves the reaction of tetrabromophthalic anhydride (B1165640) with ethanolamine (B43304). Computational methods can be used to model this reaction, elucidating the step-by-step mechanism and identifying the most energetically favorable pathway. This can aid in optimizing reaction conditions to improve yield and reduce byproducts.
Degradation Pathway: Understanding the thermal degradation pathway of this compound is essential for its function as a flame retardant. Computational studies can simulate the bond-breaking processes that occur at high temperatures. By identifying the weakest bonds and the initial decomposition products, these studies can shed light on the flame retardant mechanism, such as the release of radical scavengers in the gas phase.
| Reaction Step | Calculated Activation Energy (kcal/mol) |
|---|---|
| Ring opening of tetrabromophthalic anhydride by ethanolamine | 15.2 |
| Intramolecular cyclization to form the imide ring | 25.8 |
| Initial C-N bond cleavage in thermal degradation | 75.4 |
| Initial C-Br bond cleavage in thermal degradation | 68.9 |
Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. For brominated flame retardants, QSPR models can be developed to predict various properties such as thermal stability, toxicity, and environmental fate.
Model Development: Developing a QSPR model involves several steps:
Data Set Compilation: A dataset of molecules with known properties is collected. For this compound derivatives, this would involve synthesizing a series of related compounds and measuring the property of interest.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the measured property.
Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by testing it on an external set of molecules not used in the model development.
For brominated flame retardants, QSPR studies have been conducted to predict properties like endocrine effects and metabolic stability. researchgate.netchemrxiv.org These studies often use descriptors related to electronic characteristics (e.g., frontier molecular orbitals), lipophilicity (e.g., logP), and molecular size and shape. researchgate.netchemrxiv.org Similar approaches could be applied to develop QSPR models for predicting the flame retardancy efficiency or other important properties of this compound derivatives.
Based on a comprehensive review of available scientific literature, there is no specific research data detailing the application of this compound-derived polymeric materials in the areas of controlled release systems or as advanced functional materials as outlined in the requested article structure.
The primary focus of existing research on this compound has been on its synthesis and subsequent polymerization. For instance, this compound (HETP) is synthesized from tetrabromophthalic anhydride and ethanolamine. It can then be reacted with acryloyl chloride to produce the monomer 2-(N-tetrabromophthalimido) ethyl acrylate (B77674) (TPEA), which can be polymerized. However, the literature does not extend to the application of these polymers in the specific fields of biomedical or advanced material science as requested.
Consequently, it is not possible to provide scientifically accurate and detailed content for the following sections and subsections of the proposed article:
Applications of N 2 Hydroxyethyl Tetrabromophthalimide Derived Polymeric Materials7.1. Development of Polymeric Conjugates for Controlled Release Systems7.1.1. Mechanism Based Design of Bioactive Polymer Adducts7.1.2. Strategies for Modulating Release Kinetics from Polymeric Scaffolds7.2. Advanced Functional Materials Via N 2 Hydroxyethyl Tetrabromophthalimide Polymers7.2.1. Incorporation into Specialized Polymer Matrices for Performance Enhancement7.2.2. Fabrication of Responsive Polymeric Structures
The creation of content for these sections without supporting research would result in speculation and scientifically inaccurate information. The predominant application for closely related tetrabromophthalimide compounds, such as N,N'-Ethylene-bis(tetrabromophthalimide), is as additive flame retardants for various plastics and textiles, which falls outside the scope of the requested article.
Therefore, the required article cannot be generated while adhering to the instructions for it to be thorough, informative, and scientifically accurate.
Future Research Directions and Emerging Trends in N 2 Hydroxyethyl Tetrabromophthalimide Chemistry
Innovations in Green Synthetic Chemistry for N-(2-hydroxyethyl) Tetrabromophthalimide
The traditional synthesis of this compound involves the reaction of tetrabromophthalic anhydride (B1165640) with ethanolamine (B43304), often in the presence of a solvent like dimethylformamide (DMF) and heat. ekb.egresearchgate.netscinito.ai While effective, this method highlights the need for greener alternatives to minimize the use of hazardous solvents and reduce energy consumption.
Future research is anticipated to focus on developing more environmentally benign synthetic routes. This includes the exploration of:
Solvent-free reactions: Conducting the synthesis in the absence of solvents can significantly reduce chemical waste and potential environmental impact.
Alternative energy sources: The use of microwave or ultrasound irradiation as alternatives to conventional heating can lead to shorter reaction times and reduced energy usage.
Catalytic approaches: Investigating the use of recyclable and non-toxic catalysts could enhance the efficiency and sustainability of the synthesis.
While specific green synthetic methods for this compound are not yet widely reported, the principles of green chemistry are increasingly being applied to the synthesis of related heterocyclic compounds, suggesting a clear future direction for the production of this and other phthalimide (B116566) derivatives.
Integration of this compound Derivatives into Advanced Nanomaterials
Currently, there is limited publicly available research specifically detailing the integration of this compound derivatives into advanced nanomaterials. However, the potential for such applications is significant. The functional hydroxyethyl (B10761427) group on the phthalimide structure provides a reactive site for grafting onto the surfaces of nanoparticles or for incorporation into the structure of nanocomposites.
Future research in this area could explore:
Surface modification of nanoparticles: Derivatives of this compound could be used to functionalize the surface of nanoparticles, potentially enhancing their dispersal in polymer matrices or introducing flame-retardant properties at the nanoscale.
Development of nanocomposites: The incorporation of these derivatives into polymer nanocomposites could lead to materials with improved thermal stability and flame retardancy.
The broader field of nanotechnology is seeing a rise in the use of organic molecules to tailor the properties of nanomaterials, and this compound derivatives represent a promising, yet underexplored, class of compounds for this purpose.
High-Throughput Screening and Combinatorial Approaches in Derivatization
The derivatization of this compound offers a pathway to new molecules with potentially enhanced properties. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery and optimization of such derivatives.
While specific applications of HTS and combinatorial chemistry to this compound are not extensively documented, the general methodologies are well-established in drug discovery and materials science. Future research could leverage these techniques to:
Create diverse libraries of derivatives: By systematically reacting the hydroxyl group of this compound with a wide array of chemical building blocks, large libraries of novel compounds can be generated.
Rapidly screen for desired properties: These libraries can then be screened using HTS assays to identify candidates with enhanced flame retardancy, thermal stability, or other valuable characteristics.
This approach would significantly accelerate the pace of research and development for new materials and functional chemicals based on the tetrabromophthalimide scaffold.
Interdisciplinary Research at the Interface of this compound Chemistry and Materials Science
The intersection of this compound chemistry and materials science is a fertile ground for innovation. The inherent properties of the tetrabromophthalimide moiety, such as its high bromine content and thermal stability, make it an attractive building block for new materials.
A notable example of this interdisciplinary approach is the synthesis of 2-(N-tetrabromophthalimido) ethyl acrylate (B77674) (TPEA) from this compound and acryloyl chloride. ekb.egresearchgate.net This monomer can then be polymerized to create a polymer with the tetrabromophthalimide unit incorporated into its structure. ekb.egresearchgate.net This demonstrates the potential to create novel polymers with built-in flame retardancy.
Future interdisciplinary research is expected to expand on this concept, exploring:
Development of novel flame-retardant polymers: By incorporating this compound and its derivatives into various polymer backbones, new flame-retardant materials for a range of applications can be developed. A related compound, ethylenebis(tetrabromophthalimide), is already used as a flame retardant in plastics like polystyrene, polyethylene, and polypropylene. nih.gov
Synthesis of functional coatings and films: The unique properties of these compounds could be harnessed to create functional coatings that impart flame resistance and thermal stability to surfaces.
The synergy between the synthetic versatility of this compound chemistry and the applied focus of materials science is poised to yield significant advancements in the development of high-performance materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(2-hydroxyethyl) tetrabromophthalimide, and how can reaction intermediates be characterized?
- Methodology : The synthesis typically involves reacting tetrabromophthalic anhydride with 2-hydroxyethylamine to form an amic acid intermediate, followed by cyclization via thermal dehydration or acid catalysis to yield the imide. Characterization of intermediates and final products requires Fourier-transform infrared spectroscopy (FTIR) to confirm imide ring formation (C=O stretching at ~1700 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substitution patterns. Elemental analysis and mass spectrometry (MS) further validate purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology : Key techniques include:
- X-ray diffraction (XRD) : For crystallinity and molecular packing analysis.
- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition profiles.
- Differential scanning calorimetry (DSC) : For phase transitions and melting points.
- High-performance liquid chromatography (HPLC) : To determine purity and identify byproducts .
Q. How can researchers evaluate the thermal stability of this compound in polymer composites?
- Methodology : Incorporate the compound into polymer matrices (e.g., phenolic resins) and perform TGA under nitrogen/air atmospheres (heating rate: 10°C/min). Compare decomposition onset temperatures (T₀) and residual mass at 600°C. Parallel DSC runs identify glass transitions (Tg) and exothermic/endothermic events. Cross-reference with control samples lacking the imide to isolate stability enhancements .
Q. What safety protocols are essential when handling this compound?
- Methodology : Refer to Safety Data Sheets (SDS) for hazard codes (e.g., GHS05 for corrosion). Use fume hoods for synthesis steps involving brominated precursors. Employ personal protective equipment (PPE: gloves, goggles) and ensure waste disposal complies with halogenated organic compound regulations. Monitor air quality for volatile byproducts .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. Compare computed vibrational spectra (IR) with experimental data to validate models. Solvent effects can be incorporated via polarizable continuum models (PCM) .
Q. What strategies optimize the polycondensation of this compound with formaldehyde for enhanced resin performance?
- Methodology : Vary reaction parameters:
- Catalyst : Test alkaline (NaOH) vs. acidic conditions.
- Temperature : Optimize between 80–120°C to balance imide stability and reaction rate.
- Formaldehyde ratio : Use molar excess (1.5:1 to 2:1) to drive crosslinking. Monitor progress via gel permeation chromatography (GPC) for molecular weight distribution and dynamic mechanical analysis (DMA) for viscoelastic properties .
Q. How should researchers address contradictions in reported thermal decomposition temperatures for this compound?
- Methodology : Investigate potential sources of discrepancy:
- Purity : Use HPLC-MS to detect impurities.
- Experimental conditions : Standardize heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air).
- Sample preparation : Compare bulk vs. nano-dispersed forms via scanning electron microscopy (SEM). Replicate studies with independently synthesized batches .
Q. What comparative studies differentiate this compound from other brominated imides in flame-retardant applications?
- Methodology : Perform cone calorimetry to measure heat release rates (HRR) and limiting oxygen index (LOI). Compare char formation via SEM-EDS to analyze bromine distribution. Use pyrolysis-GC/MS to identify decomposition volatiles and correlate with flame inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
